Methantheline vs. Atropine: Superior Antisialogogue Duration with Reduced CNS Penetration
In a head-to-head crossover study in healthy subjects, methantheline produced stronger and longer-lasting inhibition of salivation compared to atropine. The antimuscarinic effects after methantheline administration persisted significantly longer than those of atropine [1]. As a quaternary ammonium compound, methantheline exhibits minimal blood-brain barrier permeability (estimated BBB permeability negative) compared to the tertiary amine atropine, which demonstrates substantial CNS penetration and is associated with a higher incidence of central anticholinergic adverse effects including confusion and sedation [2]. This combination of potent peripheral antimuscarinic activity with limited CNS access makes methantheline preferable for applications where sustained peripheral blockade without cognitive impairment is required.
| Evidence Dimension | Pharmacodynamic effect duration (antisialogogue activity) and CNS penetration |
|---|---|
| Target Compound Data | Stronger antimuscarinic effect; longer duration of action; quaternary amine structure limits CNS penetration |
| Comparator Or Baseline | Atropine: Weaker/shorter antisialogogue effect; tertiary amine structure enables significant CNS penetration |
| Quantified Difference | Effect duration significantly longer (qualitative assessment from crossover study); CNS penetration: tertiary (atropine) > quaternary (methantheline) |
| Conditions | Randomized crossover study in healthy human subjects; salivation inhibition measured as pharmacodynamic endpoint |
Why This Matters
Methantheline provides sustained peripheral antimuscarinic effect with minimal cognitive side-effect risk, whereas atropine carries unavoidable CNS burden.
- [1] Müller C, Lötsch J, Giessmann T, Franke G, Walter R, Zschiesche M, Siegmund W. Relative bioavailability and pharmacodynamic effects of methantheline compared with atropine in healthy subjects. Eur J Clin Pharmacol. 2012;68(11):1473-81. View Source
- [2] AccessMedicine. Anticholinergics: Tertiary vs. Quaternary Amines. McGraw Hill Medical. View Source
